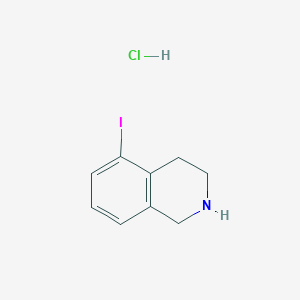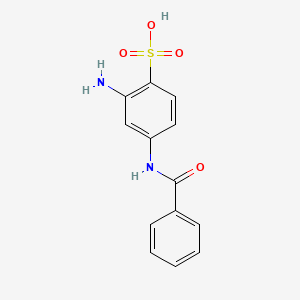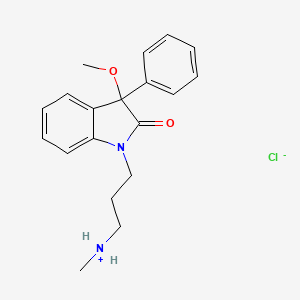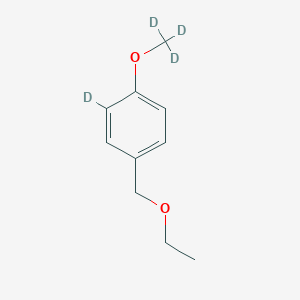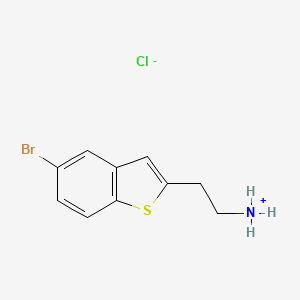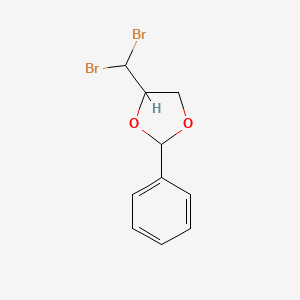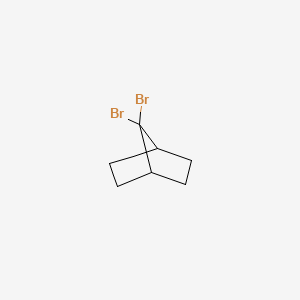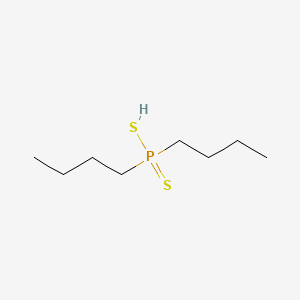
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is an organic compound with a unique structure that includes two isopropyl groups and a hydroxyl group attached to an indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3,3-dimethylindan with isopropyl halides in the presence of a strong base, followed by hydroxylation to introduce the hydroxyl group at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the indan ring.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base.
Major Products
Oxidation: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan-5-one.
Reduction: Formation of 4,6-Bis(isopropyl)-3,3-dimethylindan.
Substitution: Formation of various substituted indan derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(isopropyl)-3,3-dimethylindan-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
4,6-Bis(tert-butyl)-3,3-dimethylindan-5-ol: Similar structure but with tert-butyl groups instead of isopropyl groups.
4,6-Bis(ethyl)-3,3-dimethylindan-5-ol: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
4,6-Bis(isopropyl)-3,3-dimethylindan-5-ol is unique due to the presence of both isopropyl groups and a hydroxyl group on the indan ring system. This combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
| 23757-24-6 | |
Molekularformel |
C17H26O |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
3,3-dimethyl-4,6-di(propan-2-yl)-1,2-dihydroinden-5-ol |
InChI |
InChI=1S/C17H26O/c1-10(2)13-9-12-7-8-17(5,6)15(12)14(11(3)4)16(13)18/h9-11,18H,7-8H2,1-6H3 |
InChI-Schlüssel |
UYWDZENSLVNYKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC2(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)


